Cas no 2137676-17-4 (Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro-)

Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro-, is a fluorinated aromatic compound featuring both a carboxylic acid and an amide functional group. Its unique structure, incorporating electron-withdrawing fluorine substituents, enhances its reactivity and stability, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The difluoro substitution at the 3,5-positions influences the compound's electronic properties, potentially improving binding affinity in bioactive molecules. The presence of the carbamoyl group (-CONH₂) further expands its utility in amide coupling reactions. This compound is particularly useful in the development of fluorinated analogs for drug discovery, agrochemicals, and advanced materials, where precise electronic and steric tuning is required. High purity grades ensure consistent performance in research and industrial applications.
Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- structure
2137676-17-4 structure
Product Name:Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro-
CAS No:2137676-17-4
MF:C8H5F2NO3
MW:201.127009153366
CID:5258060
Update Time:2025-11-06

Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro-
    • Inchi: 1S/C8H5F2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12)(H,13,14)
    • InChI Key: WGYJNHPGFSLWMS-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(F)=C(C(N)=O)C(F)=C1

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Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- Related Literature

Additional information on Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro-

Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- (CAS No. 2137676-17-4): An Overview of Its Properties and Applications

Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- (CAS No. 2137676-17-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of its chemical properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- is a substituted benzoic acid derivative characterized by the presence of an aminocarbonyl group at the para position and two fluorine atoms at the meta positions. The molecular formula is C8H5F2N2O2, with a molecular weight of approximately 201.13 g/mol. The compound exhibits high stability and solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The presence of the aminocarbonyl group imparts significant reactivity to the molecule, making it an attractive building block for various chemical transformations. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, which are crucial properties for drug candidates.

Synthesis Methods

The synthesis of Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- can be achieved through several routes, each offering unique advantages depending on the desired scale and purity. One common method involves the reaction of 3,5-difluorobenzoic acid with an appropriate amine followed by carbonylation. This process typically involves the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

An alternative approach involves the direct synthesis from fluoroarenes using transition-metal-catalyzed reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these processes, making them more viable for large-scale production.

Applications in Medicinal Chemistry

Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- has garnered considerable attention in medicinal chemistry due to its potential as a lead compound for drug discovery. The unique combination of functional groups in its structure allows it to interact with various biological targets, including enzymes and receptors.

In particular, this compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, recent studies have demonstrated its ability to inhibit kinases involved in cancer progression and inflammatory responses. The fluorine atoms enhance its binding affinity and selectivity, making it a valuable scaffold for developing potent and selective inhibitors.

Clinical Trials and Therapeutic Potential

The therapeutic potential of compounds derived from Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- is currently being explored in various clinical trials. Early-stage trials have shown promising results in treating conditions such as cancer and autoimmune diseases. The high lipophilicity and metabolic stability of these compounds contribute to their favorable pharmacokinetic profiles.

Ongoing research is focused on optimizing the structure-activity relationships (SAR) to enhance efficacy and reduce potential side effects. Computational methods such as molecular docking and dynamics simulations are being employed to guide these efforts.

Safety Considerations

Safety is a critical aspect of any pharmaceutical development process. Preclinical studies have indicated that compounds derived from Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- exhibit low toxicity profiles at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety assessments are essential before advancing to human trials.

To ensure safety, researchers are conducting comprehensive toxicology studies to evaluate potential adverse effects on various organ systems. These studies include assessments of genotoxicity, carcinogenicity, and reproductive toxicity.

Conclusion

Benzoic acid, 4-(aminocarbonyl)-3,5-difluoro- (CAS No. 2137676-17-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure offers valuable properties for drug development, including high reactivity, enhanced lipophilicity, and metabolic stability. Ongoing research continues to uncover new applications and optimize its therapeutic potential.

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